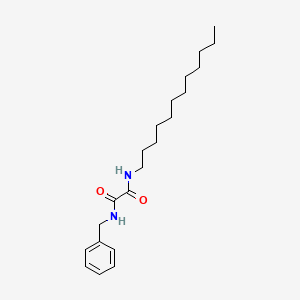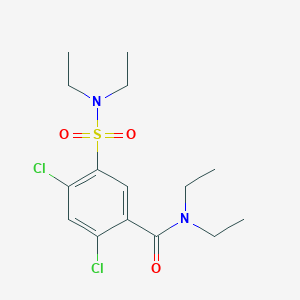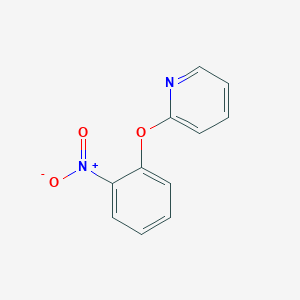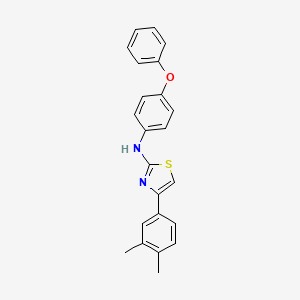![molecular formula C25H19Cl2N3O3S2 B11520814 5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B11520814.png)
5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one is a complex organic molecule that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form a larger molecule with the elimination of a small molecule such as water.
Cyclization Reactions: These reactions involve the formation of a ring structure from a linear molecule.
Substitution Reactions: These reactions involve the replacement of one functional group with another.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysis: The use of catalysts to accelerate the reaction rate.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one: undergoes various types of chemical reactions, including:
Oxidation: The addition of oxygen or the removal of hydrogen.
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on the surface of cells.
Inhibiting Enzymes: Blocking the activity of enzymes involved in key biochemical pathways.
Modulating Signaling Pathways: Affecting the signaling pathways that regulate cellular processes.
Comparison with Similar Compounds
5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one: can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Disilanes: Organosilicon compounds with Si-Si bonds.
Ethyl Acetoacetate: An organic compound used as a chemical intermediate.
Oxaliplatin Related Compounds: Platinum-based compounds used in chemotherapy.
This compound in various fields of research.
Properties
Molecular Formula |
C25H19Cl2N3O3S2 |
|---|---|
Molecular Weight |
544.5 g/mol |
IUPAC Name |
5-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-3-phenyl-2-sulfanylidene-5,6-dihydro-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C25H19Cl2N3O3S2/c1-32-20-11-14(8-10-19(20)33-13-15-7-9-16(26)12-18(15)27)22-28-23-21(24(31)29-22)35-25(34)30(23)17-5-3-2-4-6-17/h2-12,22,28H,13H2,1H3,(H,29,31) |
InChI Key |
OTDGJLLYFUTUBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4)OCC5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-cyano-6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11520734.png)

![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-5-(2,5-dichlorophenyl)furan-2-carboxamide](/img/structure/B11520739.png)
![6-(morpholin-4-yl)-N-[4-(propan-2-yl)phenyl]-N'-(prop-2-en-1-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B11520743.png)

![3-(4-methoxyphenyl)-11-(pyridin-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11520752.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B11520754.png)
![4-(4-cyclohexylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B11520756.png)
![(2Z)-2-[(4-fluorophenyl)imino]-6-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}-3-(2-phenylethyl)-1,3-thiazinan-4-one](/img/structure/B11520759.png)
![N-[2-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanamide](/img/structure/B11520769.png)
![(5E)-5-[3,5-diiodo-4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11520770.png)
![7-(4-Bromophenyl)-[1,3]thiazolo[2,3-f]purine](/img/structure/B11520773.png)


